molecular formula C12H16O2 B8555653 AI3-36851 CAS No. 20052-58-8

AI3-36851

Cat. No.: B8555653
CAS No.: 20052-58-8
M. Wt: 192.25 g/mol
InChI Key: AUJJFWDCTOITGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AI3-36851 is a heterocyclic compound belonging to the chroman family Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring The presence of a methoxy group at the 7th position and two methyl groups at the 2nd position distinguishes this compound from other chroman derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AI3-36851 typically involves the reaction of 7-methoxy-2,2-dimethylchroman-4-one with various reagents. One common method includes the reaction of 3-ethoxycarbonyl-7-methoxy-2,2-dimethylchroman-4-one with hydrazine . This reaction is carried out under basic conditions, which facilitates the ring opening and subsequent alkylation of the chroman-4-one .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the isolation and purification processes are crucial to obtaining high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: AI3-36851 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-4-one derivatives.

    Reduction: Reduction reactions can convert chroman-4-one derivatives back to chromans.

    Substitution: Various substitution reactions can introduce different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of AI3-36851 involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Uniqueness: AI3-36851 is unique due to the presence of the methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

CAS No.

20052-58-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-methoxy-2,2-dimethyl-3,4-dihydrochromene

InChI

InChI=1S/C12H16O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-5,8H,6-7H2,1-3H3

InChI Key

AUJJFWDCTOITGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of precocene I (5.0 g, 26.3 mmol) in EtOH (200 mL) was hydrogenated by using 10% Pd/C (0.5 g ) as catalyst. The catalyst was filtered of and EtOH was removed under reduced pressure. The crude material was then washed with dichloromethane (2×50 mL) to afford the desired product as white solid (4.55 g, 90%). 1H-NMR (CD3CN) δ 6.97 (d, J=8.0 Hz,1H), 6.42 (d, J=8.0 Hz, 1H), 6.27 (s,1H), 3.74 (s, 3 H), 2.72 (t, 2 H), 1.80 (t, 2 H), 1.32 (s, 6 H); MS LC-MS (MH+=193).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.